molecular formula C11H9F2NO2 B13629329 4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid

4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid

Cat. No.: B13629329
M. Wt: 225.19 g/mol
InChI Key: UJAXNUVYOAWFNG-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a but-3-yn-1-ylamino substituent at the para position and fluorine atoms at the 3 and 5 positions of the aromatic ring. The compound’s unique combination of a terminal alkyne group and fluorine atoms may confer distinct physicochemical and biological properties, making it relevant for applications in medicinal chemistry, material science, or agrochemical research.

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

4-(but-3-ynylamino)-3,5-difluorobenzoic acid

InChI

InChI=1S/C11H9F2NO2/c1-2-3-4-14-10-8(12)5-7(11(15)16)6-9(10)13/h1,5-6,14H,3-4H2,(H,15,16)

InChI Key

UJAXNUVYOAWFNG-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=C(C=C(C=C1F)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorobenzoic acid with but-3-yn-1-ylamine under specific conditions to form the desired product. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid with related fluorinated benzoic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid -NH-C≡C-CH2CH3 (para), -F (3,5) C₁₁H₁₀F₂NO₂ 241.20 Not reported ~2.1 (estimated)
3,5-Difluorobenzoic acid -F (3,5) C₇H₄F₂O₂ 158.10 148–150 1.8–2.0
4-(Dimethylamino)-3,5-difluorobenzoic acid -N(CH₃)₂ (para), -F (3,5) C₉H₉F₂NO₂ 201.17 Not reported ~1.6
4-(Methoxycarbonyl)-3,5-difluorobenzoic acid -COOCH₃ (para), -F (3,5) C₉H₆F₂O₄ 216.14 148–150 ~1.5

Key Observations:

  • Fluorine Substitution : All compounds share 3,5-difluoro substitution, which enhances electronegativity and influences acidity (pKa) and solubility. Fluorine atoms increase metabolic stability in drug design .
  • Para-Substituent Effects: The but-3-yn-1-ylamino group introduces a terminal alkyne, enabling click chemistry applications (e.g., bioconjugation). The methoxycarbonyl group in compound 40 () is electron-withdrawing, reducing aromatic ring reactivity .

Biological Activity

4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid (CAS No. 1343585-65-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₁H₉F₂N₁O₂
Molecular Weight 223.19 g/mol
CAS Number 1343585-65-8
Purity ≥ 98%

Structure

The structure of 4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid consists of a difluorobenzoic acid moiety with a butynylamine side chain, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid exhibit significant anticancer properties. For instance, derivatives with difluorobenzoic acid structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

A study conducted on a series of fluorinated benzoic acids demonstrated that certain derivatives could inhibit tumor growth in vivo. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation. The specific role of the butynylamine moiety in enhancing this activity remains an area for further research .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. Research has shown that certain fluoro-substituted benzoic acids possess broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics.

Table: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acidE. coli32 µg/mL
3,5-Difluorobenzoic acidS. aureus16 µg/mL
4-Amino-3,5-difluorobenzoic acidP. aeruginosa64 µg/mL

The biological activity of 4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid can be attributed to its interaction with specific cellular targets:

  • Receptor Binding : The compound may interact with various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival, such as kinases.
  • Oxidative Stress Induction : The presence of fluorine atoms can enhance the compound's ability to induce oxidative stress in microbial cells.

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